molecular formula C13H22N2O2 B1478893 azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone CAS No. 2098115-42-3

azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone

Cat. No.: B1478893
CAS No.: 2098115-42-3
M. Wt: 238.33 g/mol
InChI Key: YNTAURWURFPNHL-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is a complex organic compound that features a four-membered azetidine ring and an isoindoline structure

Scientific Research Applications

Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action for azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered ring structure with significant ring strain.

    Oxetane: A four-membered ring containing an oxygen atom, known for its stability and reactivity.

    Isoindoline: A bicyclic structure similar to isoindoline, but without the azetidine ring.

Uniqueness

Azetidin-3-yl(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)methanone is unique due to its combination of the azetidine and isoindoline structures, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-9-13-4-2-1-3-11(13)7-15(8-13)12(17)10-5-14-6-10/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTAURWURFPNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)C(=O)C3CNC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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